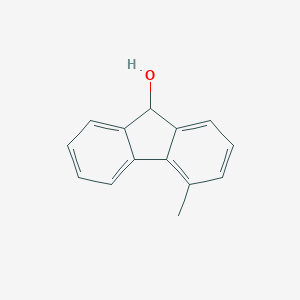

4-Methyl-9H-fluoren-9-ol

Description

Structure

3D Structure

Properties

CAS No. |

1859-10-5 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-methyl-9H-fluoren-9-ol |

InChI |

InChI=1S/C14H12O/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14(12)15/h2-8,14-15H,1H3 |

InChI Key |

XYFPAZQJSNRUSG-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C(C3=CC=CC=C32)O |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C3=CC=CC=C32)O |

Other CAS No. |

1859-10-5 |

Origin of Product |

United States |

Chemical Reactivity and Transformational Pathways of 4 Methyl 9h Fluoren 9 Ol

Reactions Involving the Hydroxyl Group at the 9-Position

The hydroxyl group at the C9 position is a key functional group, enabling a variety of chemical transformations.

Esterification Reactions

4-Methyl-9H-fluoren-9-ol can undergo esterification by reacting with carboxylic acids or their derivatives to form the corresponding esters. smolecule.com This reaction typically proceeds under acidic conditions or in the presence of a coupling agent. For instance, the reaction with 4-methylbenzenesulfonic acid in the presence of an acid catalyst results in the formation of 4-Methylbenzenesulfonic acid (9H-fluoren-9-yl)methyl ester. smolecule.com The general steps for the synthesis of such esters often involve the formation of the fluorenol core, which can be achieved through the reduction of the corresponding fluorenone. smolecule.com

| Reactant | Product |

| This compound | 4-Methyl-9H-fluoren-9-yl ester |

| 4-methylbenzenesulfonic acid | 4-Methylbenzenesulfonic acid (9H-fluoren-9-yl)methyl ester |

Etherification Reactions

The hydroxyl group of this compound can be converted to an ether through Williamson ether synthesis or acid-catalyzed reactions with alcohols. Acid-catalyzed methanolysis of substituted fluorenols, for example, yields the corresponding methyl ethers. rsc.org The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the substituents on the fluorene (B118485) ring. rsc.org

| Reactant | Product |

| This compound | 4-Methyl-9H-fluoren-9-yl ether |

| Substituted fluorenols | Corresponding methyl ethers |

Dehydration Pathways to Olefinic Fluorene Derivatives (e.g., Fulvenes)

Dehydration of this compound leads to the formation of fulvene (B1219640) derivatives. This elimination reaction is typically acid-catalyzed and results in the formation of a double bond between the C9 position and an exocyclic carbon. oup.comresearchgate.net The synthesis of fulvenes from fluorenols can be achieved by treating the alcohol with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH). researchgate.net The Knoevenagel condensation, reacting a fluorene derivative at the 9-position with an aldehyde or ketone, is another important route to dibenzofulvene derivatives. mdpi.com

| Starting Material | Product |

| This compound | 4-Methyl-dibenzofulvene derivative |

| Substituted fluorenols | Fulvenes |

Oxidation Reactions to Fluorenones

Oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 4-methyl-9-fluorenone. wikipedia.org A variety of oxidizing agents can be employed for this transformation, including pyridinium (B92312) chlorochromate (PCC), sodium hypochlorite (B82951) (NaOCl) in the presence of acetic acid, and potassium permanganate. mdpi.comquizlet.comsweetstudy.com The reaction with NaOCl and acetic acid proceeds through the formation of hypochlorous acid (HOCl) as the active oxidizing species. chegg.comkibin.com

| Reactant | Oxidizing Agent | Product |

| This compound | Pyridinium chlorochromate (PCC) | 4-Methyl-9-fluorenone |

| 9-Fluorenol | Sodium hypochlorite (NaOCl)/Acetic acid | 9-Fluorenone (B1672902) |

| Secondary alcohols | Potassium permanganate | Ketones |

Phosphorylation and Related Derivatizations

The hydroxyl group of this compound is also amenable to phosphorylation and other derivatizations. While specific studies on the phosphorylation of this compound are not prevalent, the general reactivity of alcohols allows for reaction with phosphorylating agents like phosphoryl chloride or phosphoramidites to form phosphate (B84403) esters. These derivatives are of interest for their potential biological activities and as intermediates in organic synthesis.

Reactivity of the Fluorene Core and Substituent Effects

The fluorene ring system is an aromatic structure that can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the existing substituents, namely the methyl group at the 4-position and the hydroxyl group at the 9-position.

Substituent-Directed Reactivity in Aromatic Transformations

The reactivity of the fluorene skeleton in aromatic transformations is significantly influenced by its substituents. The methyl group at the C4 position in this compound plays a crucial role in directing the outcome of such reactions. As an electron-donating group, the methyl substituent activates the aromatic ring towards electrophilic substitution.

Research into the acid-catalyzed methanolysis of various substituted fluorenols has provided insight into the electronic effects on their reactivity. rsc.org A study analyzing the reaction rates of these processes found a strong correlation with Hammett σ⁺ parameters, which indicates a substantial buildup of positive charge adjacent to the aromatic ring during the rate-determining step, consistent with an SN1-type mechanism. rsc.org The negative slope value (ρ = -4.27) from the Hammett plot confirms that electron-donating groups, such as a methyl group, accelerate the reaction by stabilizing the developing carbocation intermediate. rsc.org While many substitution reactions on the fluorenol scaffold have been reported synthetically, this mechanistic study clarifies that the process likely proceeds through a unimolecular mechanism. rsc.org

The directing influence of substituents is also evident in reactions like acetylation. Friedel-Crafts acetylation of unsubstituted 9H-fluorene typically yields a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, with the 2-substituted isomer being predominant. researchgate.net The presence of a methyl group at the C4 position would be expected to further modulate this regioselectivity in electrophilic aromatic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki Coupling of Derivatives)

Cross-coupling reactions, particularly the palladium-catalyzed Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used to modify aromatic scaffolds like fluorene. thieme-connect.commdpi.com These reactions typically involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comwikipedia.org

While specific examples detailing the Suzuki coupling of this compound are not prevalent, the extensive use of this reaction on the fluorene core demonstrates its applicability. For instance, fluorene derivatives are often key components in phosphine (B1218219) ligands used to facilitate Suzuki couplings. mdpi.com Furthermore, the synthetic utility of Suzuki reactions has been demonstrated in the post-functionalization of complex fluorene-appended molecules. nih.gov A domino intermolecular Suzuki followed by an intramolecular Heck coupling has been developed as a novel strategy for synthesizing 9-fluorenylidene derivatives. researchgate.net

A closely related compound, 9-methyl-9H-fluorene-9-carbonyl chloride (COgen), has been employed as a solid carbon monoxide precursor in carbonylative Suzuki-Miyaura reactions to produce unsymmetrical biaryl ketones. nih.govacs.org This highlights the robustness of the methyl-fluorene scaffold under palladium-catalyzed conditions. The general applicability of Suzuki coupling to aryl bromides and boronic acids suggests that a bromo-derivative of this compound could readily participate in such transformations to introduce new aryl or alkyl groups. nih.govmdpi.com

Click Reactions for Functionalization

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. organic-chemistry.org This reaction has emerged as a powerful method for the functionalization of various molecular scaffolds, including fluorene derivatives. beilstein-journals.orgrsc.org

The functionalization of fluorene-based structures with "clickable" azide (B81097) groups allows for their covalent attachment to molecules bearing a terminal alkyne. beilstein-journals.org Research has demonstrated the synthesis of azide-functionalized fluorene-based aldehydes and their subsequent efficient coupling with various alkynes via CuAAC. beilstein-journals.org This strategy provides a modular approach to new, complex architectures. The synthetic utility of this approach has been further showcased by performing click reactions on fluorene derivatives that were first modified by Suzuki coupling, illustrating the orthogonality of these powerful synthetic tools. nih.govresearchgate.net

Conjugated polymers incorporating a fluorene diboronate derivative have also been functionalized post-polymerization using inverse-electron-demand Diels–Alder click reactions, showcasing the versatility of click chemistry in modifying fluorene-containing materials. researchgate.netwiley.com These examples collectively indicate that this compound, after conversion to an azide or alkyne derivative, would be an excellent substrate for click-based functionalization.

Intramolecular C-H Functionalization Phenomena

Intramolecular C-H functionalization is a modern synthetic strategy that allows for the formation of new bonds by activating typically inert carbon-hydrogen bonds, often catalyzed by transition metals like palladium or rhodium. oup.comsnnu.edu.cn This methodology has been successfully applied to the synthesis of substituted fluorenols. oup.comresearchgate.net

A method for the selective synthesis of 9-substituted fluorenols was developed that relies on promoting intramolecular C-H functionalization while suppressing competing intermolecular reactions. oup.comresearchgate.net This approach is particularly valuable for creating heteroring-fused fluorenol analogues that are difficult to prepare using conventional methods. researchgate.net In the context of this compound, the methyl group at the C4 position presents a potential site for such a transformation. While C(sp²)-H activation on the aromatic ring is common, catalytic activation of C(sp³)-H bonds, such as those in a methyl group, is also well-established, particularly with palladium catalysis. snnu.edu.cn Such a reaction could lead to the formation of a new ring system by linking the C4-methyl group to another part of the molecule.

Rhodium(III)-catalyzed C-H activation has also been extensively used, typically involving chelation assistance to direct the catalyst to a specific C-H bond for functionalization. snnu.edu.cnhbni.ac.in For a derivative of this compound equipped with a suitable directing group, intramolecular C-H activation could provide a regioselective pathway to novel, complex polycyclic structures.

Biological Redox Processes and Enzymatic Transformations

The fluorene scaffold and its derivatives can undergo various biological and enzymatic transformations. The metabolism of such compounds is often mediated by redox enzymes, such as cytochrome P450 (CYP) monooxygenases. nih.gov These enzymes are known to catalyze the oxidation of xenobiotics to facilitate their excretion. nih.gov

For this compound, several metabolic pathways can be anticipated. The secondary alcohol at the C9 position can be oxidized to the corresponding ketone, 4-methyl-9-fluorenone. This type of transformation is known, as certain bacteria can reduce 9-fluorenone to 9-hydroxyfluorene (fluoren-9-ol). ebi.ac.uk Conversely, enzymatic oxidation of the alcohol is a common metabolic step.

The methyl group at the C4 position represents another likely site for enzymatic attack. CYP enzymes frequently catalyze the hydroxylation of benzylic methyl groups, which would transform this compound into (4-hydroxymethyl)-9H-fluoren-9-ol. This primary alcohol could be further oxidized to an aldehyde and then a carboxylic acid. Studies on the microbial metabolism of related polycyclic aromatic hydrocarbons have identified methyl-substituted fluorenols as metabolic products. d-nb.info

Furthermore, enzymatic reactions have been used for the kinetic resolution of racemic fluorene derivatives. Lipases, for example, have been employed in the acylation of racemic 1-(9H-fluoren-9-yl)ethanol, allowing for the separation of enantiomers with high stereoselectivity. nih.gov This demonstrates that enzymes can recognize and selectively transform molecules containing the fluorenyl core, suggesting that this compound could also be a substrate for stereoselective enzymatic processes.

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Scientific Literature

A thorough and targeted search of publicly available scientific databases and literature has revealed a significant lack of specific spectroscopic and structural characterization data for the chemical compound this compound. Despite the well-documented analytical techniques for characterizing related fluorenol compounds, detailed experimental data for this particular methylated derivative is not readily accessible.

The intended scope of this article was to provide an in-depth analysis based on the following advanced methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) to elucidate the molecule's carbon-hydrogen framework.

Vibrational Spectroscopy , encompassing Infrared (IR) and Raman spectroscopy, to identify key functional groups and ascertain the vibrational modes of the molecular structure.

However, the specific chemical shifts, coupling constants, and spectral peak data required to populate these sections for this compound could not be located in the course of the research. While extensive data exists for the parent compound, 9H-fluoren-9-ol, and other derivatives, this information cannot be extrapolated to this compound with the scientific accuracy required for this article.

Consequently, it is not possible to generate the detailed, data-driven article as per the specified outline and instructions at this time. The creation of such an article is contingent upon the future publication of research detailing the empirical spectroscopic analysis of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for Fluorenols

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 4-Methyl-9H-fluoren-9-ol, it provides the precise molecular weight and offers insights into its structure through the analysis of fragmentation patterns. chemguide.co.uk When the molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. chemguide.co.uk This process forms a positively charged molecular ion (M⁺•), which is often energetically unstable and can break apart into smaller, characteristic fragment ions. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₁₄H₁₂O), HRMS can confirm its molecular formula by providing an experimental mass that is extremely close to the calculated exact mass of 196.0888 atomic mass units.

The fragmentation of the this compound molecular ion is governed by the principles of ion stability. The initial molecular ion can undergo various bond cleavages, with the most common pathways involving the loss of stable neutral molecules or the formation of stable carbocations. chemguide.co.uklibretexts.org Key fragmentation pathways for this compound include:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for alcohols, leading to the formation of a stable fluorenyl-type cation.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the aromatic ring is another possible fragmentation route.

Loss of water (H₂O): Dehydration can occur, particularly in secondary alcohols, leading to an ion with a mass 18 units less than the molecular ion.

Formation of the fluorenyl cation: The stability of the aromatic fluorenyl system often results in fragments corresponding to this core structure.

The analysis of these fragmentation patterns provides a veritable fingerprint for the molecule, aiding in its structural confirmation.

| Ion/Fragment Formula | Description of Loss | Calculated Exact Mass (Da) |

|---|---|---|

| [C₁₄H₁₂O]⁺• | Molecular Ion (M⁺•) | 196.0888 |

| [C₁₄H₁₁O]⁺ | Loss of H• | 195.0809 |

| [C₁₄H₁₁]⁺ | Loss of •OH | 179.0861 |

| [C₁₄H₁₀]⁺• | Loss of H₂O | 178.0783 |

| [C₁₃H₉O]⁺ | Loss of •CH₃ | 181.0653 |

| [C₁₃H₉]⁺ | Fluorenyl Cation | 165.0704 |

Electronic Absorption and Emission Spectroscopy

This category of techniques investigates the interaction of molecules with ultraviolet and visible light, providing information about their electronic structure.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For organic molecules, the most significant absorptions in the 200-800 nm range are due to π → π* and n → π* electronic transitions. libretexts.org

The fluorene (B118485) moiety in this compound is a chromophore, the part of the molecule responsible for absorbing light, due to its extensive conjugated π-electron system. shimadzu.com The absorption spectrum is characterized by strong π → π* transitions. The presence of the methyl (-CH₃) and hydroxyl (-OH) groups, which act as auxochromes, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to the unsubstituted fluorene molecule. shimadzu.com These shifts are typically towards longer wavelengths (bathochromic or red shift). The hydroxyl group also possesses non-bonding electrons (n electrons), which could potentially lead to a weak, longer-wavelength n → π* transition. libretexts.orgmsu.edu Computational studies on the parent fluorenol molecule indicate that it exhibits a significantly red-shifted absorption maximum compared to fluorenone, suggesting superior light absorption properties. nih.gov

| Electronic Transition | Orbital Change | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Bonding π orbital to anti-bonding π orbital | UV Region (200-400 nm) | High (ε > 10,000) |

| n → π | Non-bonding orbital (oxygen lone pair) to anti-bonding π orbital | Near UV / Visible Region (>300 nm) | Low (ε < 1,000) |

Solid-State Characterization Techniques

These methods are essential for understanding the arrangement of molecules in the crystalline state.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the positions of individual atoms, as well as bond lengths, bond angles, and torsional angles.

| Parameter | Description | Example Value (for 9-methyl-9H-fluoren-9-ol) |

|---|---|---|

| Crystal System | One of the seven crystal systems | Triclinic |

| Space Group | Describes the crystal's symmetry | P1 researchgate.net |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a, b, c ≈ 10-20 Å; α, β, γ ≈ 90-110° |

| Z | Number of molecules per unit cell | 2 researchgate.net |

| Key Interactions | Dominant forces in crystal packing | Hydrogen Bonding (O-H···O), π-π Stacking |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. researchgate.net The ground-state this compound molecule is diamagnetic (has no unpaired electrons) and is therefore EPR-silent. However, EPR spectroscopy is an invaluable tool for characterizing radical species that can be derived from it, such as its radical cation or a neutral fluorenyl radical formed through chemical or photochemical processes. acs.orgresearchgate.net

The technique works by placing a sample in a strong magnetic field and irradiating it with microwaves. The absorption of microwave energy occurs when the energy matches the difference between the electron's spin states, a condition dictated by the magnetic field strength. An EPR spectrum provides two key pieces of information:

The g-factor: This is a dimensionless parameter that is characteristic of the radical's electronic environment. For carbon-centered radicals like the fluorenyl radical, g-values are typically close to that of a free electron (around 2.003). mdpi.com

Hyperfine Coupling: This is the interaction (coupling) of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H). This interaction splits the EPR signal into a multiplet pattern, the analysis of which can reveal the number and type of nuclei interacting with the unpaired electron and provide a map of the spin density distribution across the molecule. researchgate.net

For a radical derived from this compound, EPR would provide direct evidence of its formation and detailed information on its electronic structure. acs.org

| Parameter | Symbol | Information Obtained |

|---|---|---|

| g-factor | g | Helps identify the type of radical (e.g., carbon-centered, oxygen-centered). |

| Hyperfine Coupling Constant | a | Measures the strength of the interaction between the unpaired electron and a specific nucleus; indicates spin density at that nucleus. |

Theoretical and Computational Chemistry Approaches to Fluorenols

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of fluorenol systems. These calculations solve the Schrödinger equation (or approximations of it) to determine the electronic wavefunction of a molecule, from which various properties can be derived. northwestern.edu

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules. worldscientific.comdokumen.pub It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like fluorenols. DFT calculations are used to optimize molecular geometries, predict spectroscopic properties, and investigate reaction pathways. nih.gov For instance, DFT has been employed to study the electronic absorption spectra of fluorene (B118485) derivatives, providing insights into the nature of electronic transitions. nih.gov In the context of fluorenols, DFT can be used to understand how the methyl substituent in 4-Methyl-9H-fluoren-9-ol influences the electronic properties of the fluorene core and the hydroxyl group.

Time-dependent DFT (TD-DFT) is an extension of DFT that is particularly useful for studying excited states and electronic spectra. worldscientific.com It has been successfully applied to investigate the photolysis dynamics of 9-fluorenol in alcohols, revealing the crucial role of hydrogen bonding in the excited state. worldscientific.comworldscientific.comresearchgate.netresearchgate.networldscientific.com These studies show that the formation of a hydrogen bond between the alcohol and the fluorenol's hydroxyl group can weaken the C9-O bond, facilitating photolysis. worldscientific.comworldscientific.comresearchgate.networldscientific.com

Table 1: Selected Applications of DFT in Fluorenol-related Systems

| Studied System | Computational Method | Investigated Properties | Key Findings |

| 9-Fluorenol in alcohols | TD-DFT | Photolysis dynamics, excited-state potential energy curves | Hydrogen bonding with the solvent facilitates C9-O bond cleavage. worldscientific.comworldscientific.comresearchgate.networldscientific.com |

| Substituted fluorenones | DFT/TD-DFT | Photophysical properties, nonradiative decay rates | Substituent position significantly modulates fluorescence and radiationless deactivation. rsc.org |

| Donor-acceptor fluorene chromophores | DFT/TD-DFT | Electronic transitions, hyperpolarizability | Modulation of the "push-pull" character enhances nonlinear optical properties. nih.gov |

For a more accurate description of excited state properties, coupled cluster (CC) methods are often employed. researchgate.netarxiv.org While computationally more demanding than DFT, CC methods provide a higher level of theory and are considered a benchmark for excited state calculations. The resolution-of-the-identity approximation for the approximate coupled cluster singles and doubles model (RICC2) is a computationally efficient implementation of CC theory that is well-suited for studying the excited states of large molecules. ruhr-uni-bochum.derub.de

RICC2 has been used in conjunction with TD-DFT to study the photolysis of 9-fluorenol. worldscientific.comworldscientific.comresearchgate.netresearchgate.networldscientific.com These calculations provide a more refined picture of the potential energy surfaces in the excited state, confirming the mechanism of facilitated C9-O bond cleavage upon photoexcitation. worldscientific.comworldscientific.comresearchgate.net The accuracy of RICC2 for excited state properties makes it a valuable tool for validating results from less computationally expensive methods like TD-DFT. ruhr-uni-bochum.de

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape and dynamic processes of molecules like this compound. nih.govuni-tuebingen.deunipr.it

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and reaction intermediates.

As mentioned previously, the photolysis of 9-fluorenol in alcoholic solvents has been a subject of detailed computational investigation. worldscientific.comworldscientific.comresearchgate.netresearchgate.networldscientific.com These studies have revealed a novel mechanism involving excited-state hydrogen bond reorganization. worldscientific.comworldscientific.com Upon photoexcitation, the hydrogen bond between the fluorenol and the alcohol solvent can reorganize, leading to a state that facilitates the cleavage of the C9-O bond. worldscientific.comworldscientific.comresearchgate.net This reorganization is an ultrafast process, occurring on the femtosecond timescale. worldscientific.comworldscientific.com The computational results indicate that the excited-state hydrogen bond reorganization is the rate-controlling step in the photolysis of 9-fluorenol in alcohols. worldscientific.comworldscientific.comresearchgate.net Similar dynamics are expected to play a role in the photochemistry of this compound. The dynamics of hydrogen bond breaking and making in the excited state have also been investigated for the related molecule fluoren-9-one. nih.gov

While not directly involving this compound as a catalyst, the principles of elucidating catalytic pathways are relevant to the broader context of fluorene chemistry. Computational methods, particularly DFT, are frequently used to investigate the mechanisms of metal-catalyzed reactions. diva-portal.org These studies can distinguish between different possible pathways, such as inner-sphere and outer-sphere mechanisms. diva-portal.orgnumberanalytics.comnumberanalytics.comnih.gov An inner-sphere mechanism involves the direct coordination of the substrate to the metal center, forming a bridged intermediate. numberanalytics.comnumberanalytics.com In contrast, an outer-sphere mechanism involves electron transfer without direct coordination. diva-portal.org For reactions involving fluorene-type ligands, understanding the catalytic cycle at a molecular level is crucial for designing more efficient and selective catalysts. researchgate.net

Analysis of Biradical Intermediates in Photochemical Transformations

The photochemistry of fluorene derivatives often involves complex reaction pathways, including the formation of radical and biradical intermediates. While direct studies on the biradical intermediates of this compound are not extensively documented, research on closely related analogues provides significant insight into the likely photochemical behavior.

Photolysis studies on substituted fluorenols demonstrate that the formation of radical intermediates is a key process. For instance, the photolysis of 9-methyl-9-fluorenol in methanol (B129727) leads to products that are primarily derived from corresponding radical intermediates. arkat-usa.org These products include bifluorenyls and photoreduced methylfluorenes. arkat-usa.org This indicates that the excitation of the molecule can lead to the homolytic cleavage of bonds, generating a pair of radicals. Such processes are often initiated from a triplet excited state, which upon intersystem crossing to a singlet state can then form ground-state products. msu.edu

Mechanistic proposals for the photochemical reactions of other complex aromatic systems related to fluorene also invoke the formation of biradical species. In some cases, the initial photoexcitation leads to the homolysis of a π-bond, creating a diradical intermediate that can then undergo further reactions like cyclization. acs.orgnih.gov The photolysis of diazofluorene, for example, results in products formed via the rearrangement of a diradical intermediate. researchgate.net These examples from related systems strongly suggest that the photochemical transformations of this compound would also proceed through pathways involving biradical intermediates, which dictate the final product distribution.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry is instrumental in predicting the spectroscopic and molecular properties of fluorenol derivatives. Although specific computational data for this compound is scarce, the methods applied to the parent compound, fluorene, and its other derivatives are directly applicable and illustrate the predictive power of these theoretical approaches.

Density Functional Theory (DFT) is a widely used method for these predictions. For the parent fluorene molecule, DFT calculations have been shown to accurately predict molecular structure and vibrational spectra. acs.org Time-dependent DFT (TD-DFT) is particularly effective for investigating electronic absorption properties and simulating UV-Vis spectra. nih.gov These calculations can provide detailed information on excitation energies and oscillator strengths, which correspond to the absorption maxima observed experimentally. nih.gov

The choice of functional and basis set is critical for accuracy. Studies on various fluorene derivatives have employed functionals like B3LYP and basis sets such as 6-31G*, 6-31++G(d,p), and cc-pVTZ to calculate properties including optimized geometries, HOMO-LUMO energy gaps, and electronic spectra. acs.orgnih.govresearchgate.net For example, TD-DFT calculations on a fluorene dimer revealed that the excitation energy significantly decreases as the distance between the two fluorene units is reduced, indicating the formation of an excimer state. nih.gov These computational tools allow for a detailed exploration of how structural changes, such as the addition of a methyl group at the C4 position, would influence the electronic and spectroscopic properties of the fluorenol scaffold.

The table below summarizes common computational methods and the properties they can predict, as demonstrated in studies of fluorene and its derivatives.

| Computational Method | Basis Set Example | Predicted Parameters | Related Compound Studied |

| DFT (B3LYP) | 6-31G | Molecular Structure, Vibrational Frequencies | Fluorene acs.org |

| DFT (B3LYP) | 6-31++G(d,p) | Optimized Structures, Gas Phase Acidity (ΔHacid) | 9H-Fluorene derivatives researchgate.net |

| TD-DFT (B3LYP) | cc-pVTZ | Excitation Energies, Oscillator Strengths, Simulated Absorption Spectra | Di-9H-fluoren-9-yldimethylsilane nih.gov |

| Ab initio (Hartree-Fock) | 6-31G | Molecular Structure, Vibrational Spectrum | Fluorene acs.org |

Future Research Directions and Emerging Trends for 4 Methyl 9h Fluoren 9 Ol

Development of Novel and Sustainable Synthetic Routes for Fluorenols

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For 4-Methyl-9H-fluoren-9-ol and other fluorenols, future research will likely focus on moving away from traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Emerging trends point towards the adoption of "green" chemistry principles. This includes the use of visible-light photocatalysis, a rapidly advancing field that utilizes light to drive chemical reactions under mild conditions. researchgate.net Researchers are exploring photocatalytic methods for the synthesis of functionalized 9-fluorenol derivatives, which promise high efficiency and atom economy. researchgate.net Additionally, the development of one-pot syntheses and the use of reusable catalysts are anticipated to streamline the production of these compounds. researchgate.net The goal is to create synthetic pathways that are not only high-yielding but also minimize environmental impact through reduced energy consumption and waste generation.

Exploration of Undiscovered Chemical Transformations and Reactivity Profiles

While the basic reactivity of the fluorenol core is understood, there remains a vast, unexplored chemical space for this compound. Scientists believe that only a small fraction of the potential chemical universe has been discovered, and systematic exploration is key to unlocking new functionalities. livescience.com

Future investigations will likely involve subjecting this compound to a wider range of reaction conditions and reagents to uncover novel transformations. This includes exploring its behavior in photochemically induced reactions, which can lead to the formation of unique and strained molecules not accessible through thermal methods. researchgate.net The generation of fluorenyl radicals from 9-substituted fluorenols under photoexcitation has already shown solvent-dependent product distributions, hinting at a rich and complex reactivity profile waiting to be fully elucidated. lookchem.com Understanding these new reactions will not only expand the synthetic chemist's toolkit but also potentially lead to the discovery of molecules with unprecedented properties.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling will play a crucial role in predicting its properties and guiding the design of new derivatives with enhanced functionalities.

Quantum chemical studies are already being employed to understand the electronic and photophysical properties of fluorene (B118485) derivatives. capes.gov.br Methods like the Polarizable Continuum Model (PCM) are used to simulate solvent effects, providing a more accurate comparison between theoretical predictions and experimental results. mdpi.com Future computational work will likely involve more sophisticated models to predict a wider range of properties, including reactivity, solubility, and interactions with biological targets. This predictive power will accelerate the discovery process by allowing researchers to prioritize the synthesis of compounds with the most promising characteristics, saving time and resources. For instance, computational studies have been used to investigate the thermodynamic properties of fluorenol and its derivatives, providing valuable data for process optimization. researchgate.netacs.org

Table 1: Computational Methods in Fluorenol Research

| Computational Method | Application | Reference |

| Semiempirical Electronic Structure Methods (RM1, INDO/S) | Calculation of two-photon absorption properties. | capes.gov.br |

| Polarizable Continuum Model (PCM) | Consideration of solvent effects on excited states. | mdpi.com |

| Density Functional Theory (DFT) | Explanation of reaction regioselectivity. | researchgate.net |

Integration of this compound into Multifunctional Materials Systems

The unique photophysical and electronic properties of the fluorene scaffold make it an attractive building block for advanced materials. Future research will focus on integrating this compound and its derivatives into multifunctional materials systems with tailored properties.

One promising area is the development of materials for organic light-emitting diodes (OLEDs). mdpi.com The synthesis of symmetrical fluorene derivatives has already shown their potential as photoactive materials. mdpi.com Further research will likely explore how modifications to the this compound structure can tune the emission color and efficiency of these devices. Another emerging application is in energy storage, specifically in aqueous redox flow batteries, where fluorenone/fluorenol derivatives are being investigated as potential electrode materials. pnnl.gov The ability to functionalize the fluorene core allows for the fine-tuning of redox potentials and solubility, which are critical parameters for battery performance.

Expanding the Scope in Asymmetric Synthesis and Stereoselective Catalysis

Chirality plays a crucial role in the activity of many pharmaceuticals and agrochemicals. The development of new methods for asymmetric synthesis and stereoselective catalysis is therefore of great importance. While research in this area for this compound is still nascent, the fluorenol scaffold presents opportunities for the design of new chiral ligands and catalysts.

Future efforts may focus on synthesizing chiral derivatives of this compound and evaluating their performance in asymmetric transformations. The rigid fluorene backbone can provide a well-defined chiral environment, which is essential for achieving high levels of stereocontrol. Researchers are already exploring visible-light-promoted methods to access functionalized chiral fluorenols with excellent enantioselectivities. researchgate.net The development of such catalysts could have a significant impact on the synthesis of complex, biologically active molecules.

Comprehensive Investigation of Structure-Activity Relationships for Targeted Applications

A thorough understanding of the relationship between a molecule's structure and its biological activity or material properties is crucial for rational design. For this compound, comprehensive structure-activity relationship (SAR) studies will be essential for optimizing its performance in specific applications.

This will involve the systematic synthesis of a library of derivatives with variations at different positions of the fluorene core and the side chain. researchgate.net These compounds will then be evaluated for their activity in relevant assays. For example, in the context of antiviral research, previous studies on related fluorene derivatives have provided insights into the structural features required for activity. nih.gov Similarly, in medicinal chemistry, understanding how substitutions, such as the introduction of a fluorine atom, affect binding affinity is critical for drug design. nih.gov Quantitative structure-activity relationship (QSAR) analysis can then be used to build predictive models that guide the design of next-generation compounds with improved potency and selectivity. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.